3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid
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Overview
Description
3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrazine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid typically involves the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation and subsequent hydrolysis. One common method includes the following steps :
Iodination: Pyrazolo[1,5-a]pyrazin-4(5H)-ones react with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives.
Carbonylation: The iodinated derivatives undergo carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates.
Hydrolysis: The methyl esters are then transformed into the corresponding carboxylic acids by alkaline hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Derivatives of this compound have been investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s unique structural features make it a candidate for materials science applications, such as the development of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its functional groups and structural modifications. For example, it has been shown to inhibit the catalytic activity of HIV-1 integrase and poly(ADP-ribose) polymerase (PARP-1), which are involved in viral replication and DNA repair, respectively.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazin-4(5H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and applications.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also contain fused pyrazole and pyrazine rings and have been studied for their potential as kinase inhibitors.
Uniqueness
3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This structural feature enhances its solubility and reactivity, making it a valuable compound for various synthetic and biological applications.
Properties
IUPAC Name |
3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-8(14)2-4-11-5-6-12-7(9(11)15)1-3-10-12/h1,3,5-6H,2,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXASLJYFALHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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